molecular formula C26H20O7 B12295804 Imbricatonol CAS No. 113540-84-4

Imbricatonol

Cat. No.: B12295804
CAS No.: 113540-84-4
M. Wt: 444.4 g/mol
InChI Key: CAENAFFQDWSJRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imbricatonol is biosynthetically derived from the oxidative coupling of dianellidin with stypandrone or by the incomplete oxidation of stypandrol . The structure was elucidated using spectroscopic techniques and confirmed by its chemical modification to form dianellinone .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its isolation from natural sources rather than large-scale synthetic production.

Chemical Reactions Analysis

Types of Reactions: Imbricatonol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of naphthol and naphthoquinone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Imbricatonol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imbricatonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through oxidative stress and modulation of cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and proteins .

Comparison with Similar Compounds

  • Dianellidin
  • Stypandrone
  • Stypandrol

Comparison: Imbricatonol is unique due to its dimeric structure, which distinguishes it from other similar compounds. While dianellidin, stypandrone, and stypandrol share some structural similarities, this compound’s unique arrangement and properties make it a compound of particular interest in various research fields .

Properties

CAS No.

113540-84-4

Molecular Formula

C26H20O7

Molecular Weight

444.4 g/mol

IUPAC Name

7-acetyl-2-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C26H20O7/c1-10-7-14-5-6-15(23(30)21(14)25(32)19(10)12(3)27)16-9-18(29)17-8-11(2)20(13(4)28)26(33)22(17)24(16)31/h5-9,30,32-33H,1-4H3

InChI Key

CAENAFFQDWSJRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O)O)C(=C1C(=O)C)O

Origin of Product

United States

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